(6-(sec-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(sec-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(sec-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the reaction of the corresponding halopyridine with a boronic ester or boronic acid under palladium-catalyzed conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions may vary, but temperatures around 80-100°C are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6-(sec-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Scientific Research Applications
(6-(sec-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (6-(sec-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Pyridylboronic acid
Uniqueness
Compared to similar compounds, (6-(sec-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid offers unique reactivity due to the presence of both the sec-butyl and trifluoromethyl groups. These substituents can influence the electronic properties and steric hindrance of the molecule, making it a valuable intermediate in specific synthetic applications.
Properties
Molecular Formula |
C10H13BF3NO2 |
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Molecular Weight |
247.02 g/mol |
IUPAC Name |
[6-butan-2-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-3-6(2)9-8(10(12,13)14)4-7(5-15-9)11(16)17/h4-6,16-17H,3H2,1-2H3 |
InChI Key |
BEJCVAXKNSWKBS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(C)CC)C(F)(F)F)(O)O |
Origin of Product |
United States |
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